molecular formula C15H14N4O B2967770 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034234-78-9

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2967770
CAS No.: 2034234-78-9
M. Wt: 266.304
InChI Key: DVXKHZKFGZQTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a novel synthetic compound based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a class of heterocyclic structures recognized for their significant potential in medicinal chemistry and drug discovery. This benzamide derivative is of high interest in oncology research, particularly in the development of targeted cancer therapies. The compound is designed for research applications and is not intended for diagnostic or therapeutic use. Pyrazolo[1,5-a]pyrimidines are established as potent protein kinase inhibitors (PKIs), which play a critical role in targeted cancer therapy by disrupting aberrant signaling pathways essential for cancer cell survival and growth . These compounds can act as ATP-competitive inhibitors, selectively blocking the activity of various kinases . The core pyrazolo[1,5-a]pyrimidine structure serves as a bioisostere for purine bases, allowing it to effectively mimic ATP and interact with the kinase's active site . The specific substitution pattern on the this compound scaffold is engineered to explore structure-activity relationships (SAR), with the benzamide moiety and methyl substituents likely influencing the compound's binding affinity, selectivity, and overall pharmacological profile . Researchers can utilize this compound as a key intermediate or building block for constructing more complex molecules, such as triazole-linked hybrids, which have shown promising anticancer activity in in-vitro models . It is suitable for a range of biochemical assays, including enzymatic inhibition studies, cell-based cytotoxicity screening, and mechanism-of-action investigations to further elucidate its potential anti-proliferative effects. This product is offered for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)18-13-8-16-14-5-6-17-19(14)9-13/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXKHZKFGZQTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the benzamide group to a carboxylic acid.

  • Reduction: : Reduction of the pyrazolo[1,5-a]pyrimidin-6-yl core to produce a corresponding amine.

  • Substitution: : Replacement of the dimethyl groups with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : this compound carboxylic acid.

  • Reduction: : this compound amine.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolo[1,5-a]pyrimidin-6-yl core is particularly useful in the design of new pharmaceuticals and agrochemicals.

Biology

Biologically, 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has shown potential as an antitumor agent. Its ability to inhibit certain enzymes involved in cell proliferation makes it a candidate for cancer research.

Medicine

In medicine, this compound may be explored for its therapeutic properties. Its derivatives could be developed into drugs targeting various diseases, including cancer and inflammatory conditions.

Industry

In industry, the compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating innovative products.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide exerts its effects involves the interaction with specific molecular targets. For example, in cancer therapy, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By blocking these enzymes, the compound can prevent cancer cells from proliferating.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences Among Analogues
Compound Name Core Scaffold Key Substituents Biological Target Notable Activity/Findings References
3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide Pyrazolo[1,5-a]pyrimidine 3,4-Dimethyl benzamide at position 6 Kinases (e.g., CDK2) Kinase inhibition, potential anticancer activity
7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles Pyrazolo[1,5-a]pyrimidine Amino at position 7, aryl at position 5 Multiple kinases Enhanced potency due to amino group at position 7
4-Methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)-3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide (D931) Pyrazolo[1,5-a]pyrimidine Trifluoromethyl, morpholinomethyl, ethynyl linker Undisclosed kinase Improved lipophilicity and binding affinity
7-rh Benzamide (3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)-ethynyl)) Pyrazolo[1,5-a]pyrimidine Ethynyl linker at position 6 CDK4/6 Synergistic effect with palbociclib in MCF7 cells
Pyrazolo[1,5-a]pyrimidine derivatives with bromine/ethyl at position 3 Pyrazolo[1,5-a]pyrimidine Bromine/ethyl at position 3, biphenyls at position 5 CDK2 QM-based design for selective CDK2 inhibition
Key Observations:
  • Position 6 Substitution : The 3,4-dimethyl benzamide group in the target compound contrasts with ethynyl-linked (e.g., 7-rh) or trifluoromethyl-containing (e.g., D931) derivatives. These structural differences influence kinase selectivity (CDK2 vs. CDK4/6) and pharmacokinetic properties .
  • Position 7 Modification: Compounds with an amino group at position 7 (e.g., 7-amino-5-aryl derivatives) exhibit enhanced potency, suggesting that substitution at this position is critical for optimizing binding interactions .
  • Synthetic Regioselectivity : Microwave-assisted synthesis (used for the target compound) improves regioselectivity compared to traditional methods, reducing isomeric byproducts and enhancing yield .

Kinase Inhibition Profiles

In contrast:

  • 7-rh Benzamide : The ethynyl linker at position 6 enables flexibility, facilitating synergistic inhibition of CDK4/6 when combined with palbociclib .

Q & A

Basic: What synthetic routes are commonly used to prepare 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and what are their key intermediates?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core followed by coupling with the benzamide moiety. A validated approach includes:

  • Cyclocondensation : Reacting 5-aminopyrazole-4-carboxamide derivatives with β-ketoesters or enamines under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Nucleophilic Substitution : Introducing the benzamide group via reaction of 6-chloropyrazolo[1,5-a]pyrimidine with 3,4-dimethylbenzamide in the presence of a base (e.g., NaH) in polar aprotic solvents like DMF .
    Key intermediates include 5-aminopyrazole-4-carboxamide and 6-chloropyrazolo[1,5-a]pyrimidine.

Advanced: How can reaction conditions be optimized to improve regioselectivity and yield in pyrazolo[1,5-a]pyrimidine functionalization?

Regioselectivity is influenced by:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at position 6 of the pyrimidine ring, while non-polar solvents favor cyclization .
  • Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improves reaction efficiency for coupling bulky substituents .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during amide bond formation, as demonstrated in NMR-monitored syntheses .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming regiochemistry. For example, 1H^{1}\text{H} NMR can distinguish between C-5 and C-7 substituents via splitting patterns (e.g., singlet for C-3 methyl groups in 3,4-dimethylbenzamide) .
  • Elemental Analysis : Discrepancies ≤0.4% between calculated and observed values (e.g., C: 61.65% vs. 61.78%) validate purity .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1042) .

Advanced: How can researchers resolve ambiguities in spectral data when substituents cause signal overlap?

  • 2D NMR Techniques : HSQC and HMBC correlations differentiate between pyrimidine C-6 and benzamide carbonyl carbons .
  • Isotopic Labeling : 15N^{15}\text{N}-labeling of the pyrazole ring simplifies assignment of nitrogen-containing moieties .
  • Computational Modeling : DFT-based chemical shift predictions (e.g., using Gaussian) resolve ambiguities in crowded spectra .

Basic: What biological targets or pathways are associated with this compound?

Pyrazolo[1,5-a]pyrimidines are explored as:

  • Kinase Inhibitors : Structural analogs show affinity for tyrosine kinases (e.g., EGFR) due to hydrogen bonding with the pyrimidine N-1 and carbonyl groups .
  • BZR Ligands : The scaffold binds peripheral benzodiazepine receptors (PBRs), modulating mitochondrial function in cancer cells .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Substituent Effects : 3,4-Dimethyl groups on the benzamide enhance lipophilicity and metabolic stability, as shown in logP comparisons (ΔlogP = +0.8 vs. unsubstituted analogs) .
  • Heterocycle Modifications : Replacing pyrazolo[1,5-a]pyrimidine with triazolo[1,5-a]pyrimidine reduces off-target binding in BZR assays .
  • 3D-QSAR Models : CoMFA/CoMSIA analyses optimize steric and electrostatic interactions for target engagement .

Basic: What crystallization strategies ensure high purity of the final compound?

  • Solvent Selection : Recrystallization from hexane/ethyl acetate (3:1) removes polar impurities, as evidenced by ≥99% purity via HPLC .
  • Slow Cooling : Gradual cooling (-0.5°C/min) from reflux in ethanol yields well-defined crystals for X-ray diffraction .

Advanced: How should researchers address contradictions in elemental analysis data?

  • Sample Homogeneity : Ensure thorough drying (e.g., 48 hr under vacuum) to eliminate residual solvents affecting carbon/hydrogen values .
  • Alternative Methods : Cross-validate with combustion analysis or XPS if discrepancies persist .

Basic: What in vitro assays are suitable for evaluating enzyme inhibition?

  • Fluorescence Polarization : Measures binding affinity to kinases using fluorescently labeled ATP analogs .
  • Microscale Thermophoresis (MST) : Quantifies dissociation constants (KdK_d) in low-volume formats .

Advanced: How can computational modeling predict metabolic stability?

  • CYP450 Docking : Molecular dynamics simulations identify metabolic hotspots (e.g., methyl groups prone to oxidation) .
  • ADMET Predictors : Tools like Schrödinger’s QikProp estimate clearance rates and half-life (t₁/₂) based on logD and PSA .

Basic: What safety protocols are recommended for handling this compound?

  • Waste Management : Segregate halogenated byproducts (e.g., from chlorinated intermediates) for licensed disposal .
  • PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure .

Advanced: Can green chemistry principles be applied to its synthesis?

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalytic Recycling : Recover Pd/C catalysts via filtration, achieving ≥90% reuse efficiency in coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.